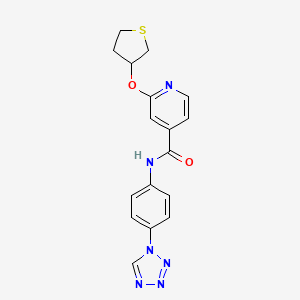![molecular formula C17H9Cl5N2O3 B2840769 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone CAS No. 478064-45-8](/img/structure/B2840769.png)
2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, an isoxazole ring, and a carbonyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
- Polymerization Catalysis : A study by Fernandes et al. (2002) explored the use of a similar complex for catalyzing the polymerization of ethylene. This catalytic system demonstrated significant activity, producing branched polyethylene with specific microstructures (Fernandes et al., 2002).
Photoreactions
- [2+2] Cycloadducts Formation : Shimo et al. (1987) investigated the photoadducts formed from 2-pyrones with chloroethylenes, resulting in cycloadducts and benzene derivatives, showcasing the chemical's role in complex organic reactions (Shimo et al., 1987).
Molecular Structure and Docking Studies
- Vibrational and Structural Analysis : A study by ShanaParveen et al. (2016) detailed the molecular structure and vibrational spectra of a compound structurally similar to the chemical . This research included molecular docking studies, highlighting its potential in drug design (ShanaParveen et al., 2016).
Synthesis and Catalysis
- One-Pot Synthesis : Saeidian et al. (2013) described a one-pot synthesis method using copper oxide as a catalyst for creating highly substituted pyrroles. This illustrates the compound's relevance in facilitating efficient synthetic pathways (Saeidian et al., 2013).
Biocatalysis
- Chiral Intermediate Synthesis : Miao et al. (2019) utilized a bacterial strain for the biotransformation of a related compound, achieving high stereoselectivity. This study emphasizes the role of such chemicals in producing chiral intermediates for pharmaceutical applications (Miao et al., 2019).
Supramolecular Chemistry
- Supramolecular Synthons : Yin and Li (2006) explored the self-assembly structures of pyrrole-2-carboxylates, identifying a robust supramolecular synthon. This research highlights the compound's utility in crystal engineering (Yin & Li, 2006).
Enantioselective Electrodes
- Stereoselective Electroreduction : Schwientek et al. (1999) used poly(pyrroles) synthesized from chiral pyrrole monomers, like the one , for the electrochemical reduction of organic molecules, demonstrating the compound's relevance in creating enantioselective electrodes (Schwientek et al., 1999).
Chemical Synthesis and Characterization
- New Pyrrole Derivative Synthesis : Louroubi et al. (2019) synthesized a new pyrrole derivative and analyzed its structure and corrosion inhibition properties. This indicates the potential of such compounds in materials science (Louroubi et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-[4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl5N2O3/c1-7-12(14(24-27-7)13-9(18)3-2-4-10(13)19)15(25)8-5-11(23-6-8)16(26)17(20,21)22/h2-6,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYQVSAKVUCJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(benzo[d]thiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2840686.png)
![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)


![3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2840693.png)

![6-methoxy-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2840696.png)
![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)

![2-(2-furyl)-7-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2840704.png)


